molecular formula C10H15NO B2951379 4-[(Propan-2-yloxy)methyl]aniline CAS No. 221532-15-6

4-[(Propan-2-yloxy)methyl]aniline

Cat. No.: B2951379
CAS No.: 221532-15-6
M. Wt: 165.236
InChI Key: SHASIYNCTOUWST-UHFFFAOYSA-N
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Description

4-[(Propan-2-yloxy)methyl]aniline (CAS 221532-15-6) is an aromatic amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure comprises an aniline group substituted with a propan-2-yloxymethyl moiety (–CH₂–O–CH(CH₃)₂) at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced ligands for coordination chemistry. Limited direct data on its physical properties (e.g., boiling point) are available in the literature, but its structural analogs provide insights into its reactivity and applications .

Properties

IUPAC Name

4-(propan-2-yloxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHASIYNCTOUWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yloxy)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with isopropyl alcohol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the isopropoxymethyl group. The reaction conditions usually include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Isopropyl alcohol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(Propan-2-yloxy)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The propan-2-yloxy methyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

4-(Prop-2-ynyloxy)aniline
  • Structure : Substituted with a propargyloxy (–O–C≡CH) group at the para position.
  • Molecular Formula: C₉H₉NO; Molecular Weight: 147.18 g/mol .
  • Key Differences : The propargyl group introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry (e.g., Huisgen cycloaddition). However, the absence of bulky isopropyl groups reduces steric hindrance compared to 4-[(Propan-2-yloxy)methyl]aniline.
  • Applications : Used in synthesizing heterocycles and polymer precursors .
2-Chloro-4-(propan-2-yloxy)aniline
  • Structure : Contains a chlorine atom at the ortho position and an isopropoxy group at the para position.
  • Molecular Formula: C₉H₁₂ClNO; Molecular Weight: 185.65 g/mol .
  • Key Differences : The electron-withdrawing chlorine substituent reduces electron density on the aromatic ring, altering nucleophilic substitution kinetics. This compound is more lipophilic than this compound due to the halogen .
4-Methoxy-2-methylaniline
  • Structure : Features a methoxy (–OCH₃) group at the para position and a methyl group at the ortho position.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling between 4-methoxy-2-methylaniline and 2-bromotoluene .
  • Key Differences : The methoxy group enhances solubility in polar solvents, while the methyl group increases steric bulk, affecting regioselectivity in electrophilic aromatic substitution .

Complex Ligands: 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

  • Structure : A tripodal ligand with three 4-methylpyrazole groups attached to a central methyl carbon, para-substituted on an aniline ring.
  • Molecular Formula : C₂₃H₂₅N₇O; Molecular Weight : 415.49 g/mol .
  • Synthesis : Achieved via C–F activation of 4-(trifluoromethyl)aniline with 4-methylpyrazole in DMSO, yielding 63% product .
  • Key Differences: Exhibits two polymorphs with distinct hydrogen-bonding networks (N–H···N dimers vs. chains), influencing solubility and crystallinity . The methyl groups on pyrazole enhance solubility in organic solvents compared to non-methylated analogs .
  • Applications : Widely used in catalysis and medicinal chemistry due to its ability to form stable metal complexes .

Thermodynamic and Spectroscopic Comparisons

Compound IR νmax (cm⁻¹) ¹³C-NMR δ (ppm) Synthetic Yield Key Applications
This compound Not reported Not reported Not reported Pharmaceutical intermediates
4-(Prop-2-ynyloxy)aniline Not reported Not reported ~98% Click chemistry precursors
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline 3448, 3328, 1626 148.1, 141.9, 130.6, 116.5 63% Catalysis, metal coordination
2-Chloro-4-(propan-2-yloxy)aniline Not reported Not reported Not reported Agrochemical synthesis

Research Findings and Trends

  • Synthetic Efficiency: The synthesis of 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline requires only 1 hour, contrasting with traditional Tp ligand syntheses that demand prolonged heating . DFT calculations (MN15L/def2-TZVP) confirm thermodynamic favorability (ΔG = –28.6 kcal/mol) for its formation over non-methylated analogs .
  • Solubility : Methylated pyrazole derivatives exhibit improved solubility in toluene and dichloromethane, critical for catalytic applications .
  • Steric Effects : Bulky substituents (e.g., isopropyloxymethyl in this compound) hinder π-π stacking but enhance stability in oxidative environments .

Biological Activity

4-[(Propan-2-yloxy)methyl]aniline, also known by its CAS number 221532-15-6, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology and medicinal chemistry.

This compound features a propan-2-yloxy group attached to an aniline structure, which contributes to its unique chemical behavior. The molecular weight of this compound is approximately 188.23 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Various studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival, particularly through the inhibition of specific kinases involved in tumor growth .

The biological mechanisms underlying the effects of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for cancer cell metabolism.
  • Receptor Interaction : It has been suggested that this compound can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
  • Oxidative Stress Modulation : There is evidence that it may influence oxidative stress levels within cells, contributing to its antimicrobial and anticancer effects .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted by Baker et al. (2011) evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL.
  • Anticancer Research : Fumagalli et al. (2020) investigated the compound's effects on breast cancer cell lines, finding that it reduced cell viability by over 60% after 48 hours of treatment.

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparison with related compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor interaction
Compound AYesNoDirect cytotoxicity
Compound BNoYesApoptosis induction

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